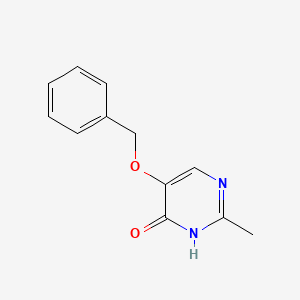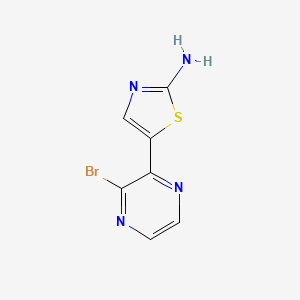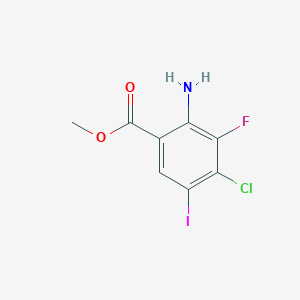
Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate is an organic compound with the molecular formula C8H6ClFINO2. This compound is characterized by the presence of multiple halogen atoms (chlorine, fluorine, and iodine) and an amino group attached to a benzoate ester. The unique combination of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate typically involves multi-step organic reactions One common method includes the halogenation of a precursor benzoate compound followed by amination and esterificationThe amino group can be introduced via nucleophilic substitution, and the esterification can be carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The halogen atoms can be selectively reduced to form dehalogenated products.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzoates, while nucleophilic substitution of halogens can produce a variety of substituted benzoates .
Scientific Research Applications
Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological activities.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets. The amino group may participate in hydrogen bonding, while the ester group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-chloro-3-iodobenzoate
- Methyl 2-amino-4-chloro-3-fluoro-5-bromobenzoate
- Methyl 2-amino-4-chloro-3-fluoro-5-nitrobenzoate
Uniqueness
Methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate is unique due to the specific combination of chlorine, fluorine, and iodine atoms on the benzoate ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1698028-47-5 |
|---|---|
Molecular Formula |
C8H6ClFINO2 |
Molecular Weight |
329.49 g/mol |
IUPAC Name |
methyl 2-amino-4-chloro-3-fluoro-5-iodobenzoate |
InChI |
InChI=1S/C8H6ClFINO2/c1-14-8(13)3-2-4(11)5(9)6(10)7(3)12/h2H,12H2,1H3 |
InChI Key |
DQJMQYIENXYROE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1N)F)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-Tert-butyl 4'-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13094587.png)
![2H-Pyran, 2-[2-(ethynylthio)ethoxy]tetrahydro-](/img/structure/B13094588.png)
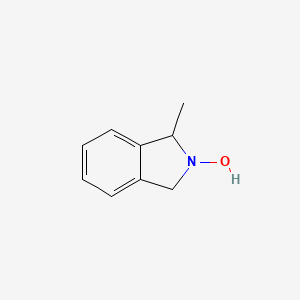
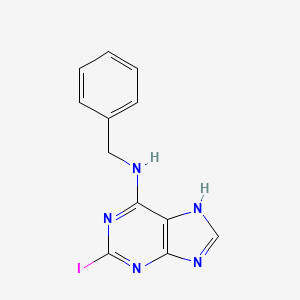
![1H-Imidazo[4,5-b]pyrazin-2-amine hydrochloride](/img/structure/B13094611.png)

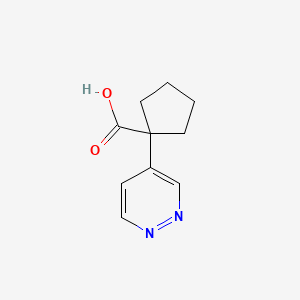
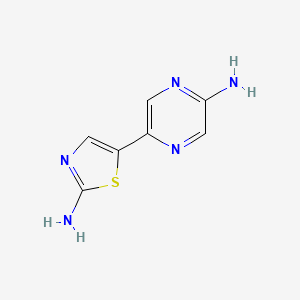
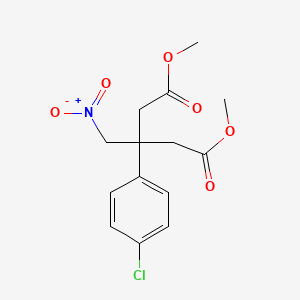
![3-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13094665.png)

